

# Application Notes & Protocols: Computational Modeling of 3-Methyl-4-propyloctane Properties

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## Compound of Interest

Compound Name: 3-Methyl-4-propyloctane

Cat. No.: B3054856

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## Introduction: The Imperative for Predictive Modeling

**3-Methyl-4-propyloctane** (C<sub>12</sub>H<sub>26</sub>) is a branched alkane whose physicochemical properties are critical in various industrial applications, from fuel and lubricant formulation to its potential role as a fragment in larger, biologically active molecules.<sup>[1][2][3][4]</sup> Accurately predicting these properties in silico offers a significant advantage, reducing the time and cost associated with experimental measurements. This guide provides a comprehensive overview and detailed protocols for the computational modeling of key properties of **3-Methyl-4-propyloctane**, tailored for researchers in materials science and drug development.

The methodologies presented herein are grounded in two powerful computational techniques: Molecular Dynamics (MD) simulations for deriving bulk physicochemical properties and Quantitative Structure-Property Relationship (QSPR) modeling for rapidly estimating properties, including those relevant to pharmacology.<sup>[5][6][7][8][9]</sup>

## Part 1: Foundational Concepts - Choosing the Right Tool

The choice of computational method is dictated by the desired property and required accuracy.

- **Molecular Dynamics (MD):** This "bottom-up" approach simulates the physical movements of atoms and molecules.<sup>[10][11]</sup> It is computationally intensive but provides deep insights into

dynamic properties like viscosity, density, and heat of vaporization by simulating a virtual bulk sample of the molecule.

- Quantitative Structure-Property Relationship (QSPR): This "top-down" approach uses statistical models to correlate molecular descriptors (numerical representations of a molecule's structure) with experimental data.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) QSPR is highly efficient for predicting properties like boiling point, solubility, and even toxicity, making it invaluable for high-throughput screening.[\[12\]](#)[\[13\]](#)

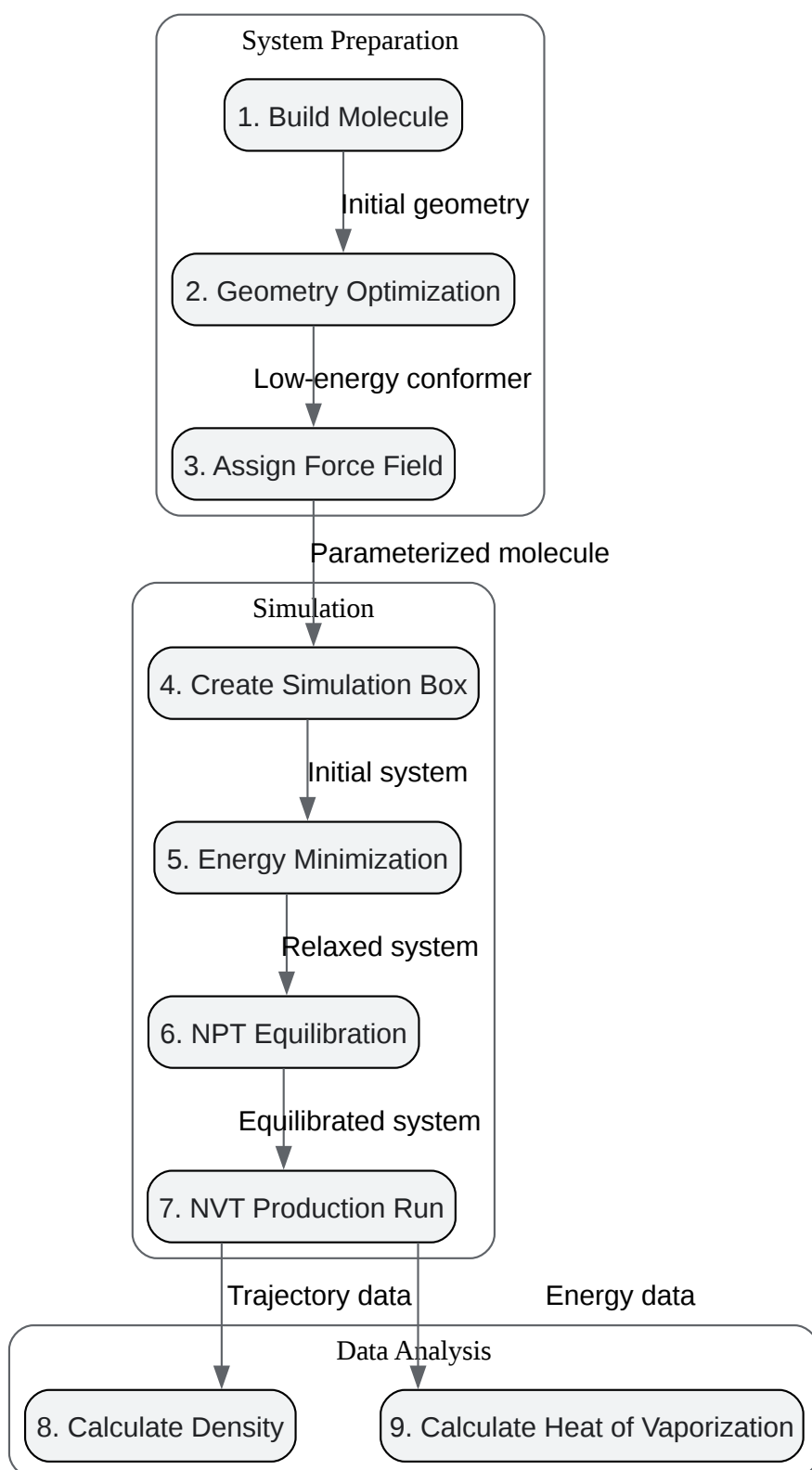
## Causality Behind Method Selection: Why Not Just One?

An MD simulation derives properties from first principles of physics, offering high fidelity but at a high computational cost. A QSPR model, once built, can predict properties in seconds. For a single molecule like **3-Methyl-4-propyloctane**, we use MD for rigorous calculation of fundamental properties. We then use QSPR to complement this with rapid predictions of a wider range of properties, including those relevant to drug development, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Part 2: Molecular Dynamics (MD) Simulation Protocol

This protocol outlines the steps to calculate the density and heat of vaporization of **3-Methyl-4-propyloctane** using MD simulations.

### Workflow Overview



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Caption: Workflow for MD simulation to calculate bulk properties.

## Step 1: Molecule Building and Geometry Optimization

- Construct the Molecule: Using molecular modeling software (e.g., Avogadro, ChemDraw), build the **3-Methyl-4-propyloctane** structure. The SMILES string is CCCCC(CCC)C(C)CC.  
[\[1\]](#)[\[2\]](#)
- Initial Optimization: Perform an initial geometry optimization using a low-cost quantum mechanical method (e.g., DFT with a minimal basis set) or a molecular mechanics force field like MMFF94.[\[18\]](#) This step ensures a reasonable starting conformation.

## Step 2: Force Field Selection and Parameterization

- Expertise: The choice of force field is the most critical step for accurate alkane simulations. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is highly recommended. It was specifically parameterized to reproduce the liquid-state properties (densities, heats of vaporization) of alkanes and other organic molecules.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) While alternatives like CHARMM and TraPPE-UA exist, OPLS-AA generally provides a robust balance of accuracy for the properties of interest here.[\[23\]](#)
- Trustworthiness: Using a well-validated, published force field like OPLS-AA ensures that the parameters for bond stretching, angle bending, dihedrals, and non-bonded interactions are reliable and have been tested against experimental data for a wide range of hydrocarbons.  
[\[19\]](#)[\[21\]](#)

## Step 3: System Setup and Simulation

This protocol assumes the use of GROMACS, a widely-used open-source MD engine.

- Create Simulation Box: Use GROMACS tools (e.g., gmx insert-molecules) to pack approximately 500 molecules of **3-Methyl-4-propyloctane** randomly into a cubic box with periodic boundary conditions. The initial box size should correspond to a low-density liquid.
- Energy Minimization: Perform a steeplechase descent energy minimization (gmx mdrun) to relax the system and remove any unfavorable atomic clashes from the random packing.
- NPT Equilibration:

- Causality: Equilibrate the system in the isothermal-isobaric (NPT) ensemble for at least 1-2 nanoseconds (ns). This allows both the temperature and pressure of the system to reach equilibrium (e.g., 298.15 K and 1 bar), and crucially, allows the box volume to adjust, leading to a stable density.
- Monitor the density, temperature, and pressure over time. The system is considered equilibrated when these properties plateau.
- NVT Production Run:
  - Once density is stable, switch to the canonical (NVT) ensemble. Run the production simulation for 10-20 ns, saving the coordinates and energies every 1-10 picoseconds (ps).
  - Expertise: The NVT ensemble is used for the production run to ensure better energy conservation, which is critical for calculating the heat of vaporization.

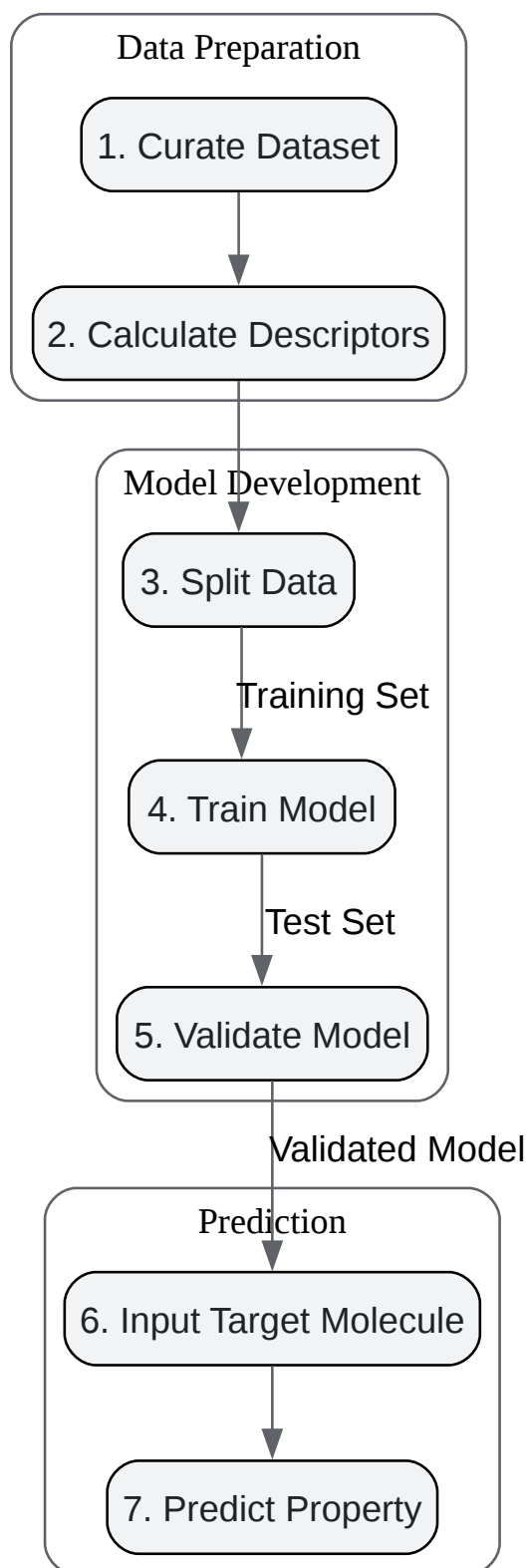
## Step 4: Data Analysis

- Density Calculation: The average density is calculated directly from the equilibrated NPT simulation trajectory using the GROMACS tool gmx energy.
- Heat of Vaporization ( $\Delta H_{\text{vap}}$ ) Calculation:
  - $\Delta H_{\text{vap}}$  is calculated using the formula:  $\Delta H_{\text{vap}} = E_{\text{gas}} - E_{\text{liquid}} + RT$  where  $E_{\text{gas}}$  is the potential energy of a single molecule in the gas phase,  $E_{\text{liquid}}$  is the average potential energy per molecule from the liquid-phase simulation,  $R$  is the gas constant, and  $T$  is the temperature.
  - Protocol: a. Extract the average potential energy () from the NVT production run log file. This is  $E_{\text{liquid}}$ . b. Perform a short energy minimization of a single **3-Methyl-4-propyloctane** molecule in a vacuum. The resulting potential energy is  $E_{\text{gas}}$ . c. Calculate  $\Delta H_{\text{vap}}$  using the formula.

## Part 3: QSPR Modeling for Rapid Property Estimation

QSPR models provide a highly efficient method for property prediction, leveraging existing experimental data from similar compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Workflow Overview



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Caption: General workflow for building and using a QSPR model.

## Protocol: ADMET Property Prediction

For drug development professionals, understanding a molecule's ADMET profile is crucial.<sup>[14]</sup><sup>[15]</sup><sup>[24]</sup> While **3-Methyl-4-propyloctane** is not a drug, its structural motifs may appear in drug candidates. This protocol outlines the use of pre-existing, validated QSPR models for this purpose.

- **Select a Platform:** Utilize a reputable computational chemistry platform that offers validated ADMET prediction tools (e.g., ADMET Predictor®, pkCSM, ADMETlab).<sup>[14]</sup><sup>[16]</sup> These platforms house pre-built models trained on large, curated datasets of chemical compounds.<sup>[15]</sup><sup>[16]</sup>
- **Input Molecule:** Provide the structure of **3-Methyl-4-propyloctane** to the software, typically via its SMILES string: CCCCC(CCC)C(C)CC.
- **Run Prediction:** Execute the prediction module. The software calculates relevant molecular descriptors (e.g., LogP, molecular weight, polar surface area) and uses its internal QSPR models to predict a range of properties.
- **Analyze Output:** Review the predicted ADMET properties. Key parameters for a non-polar hydrocarbon like this include:
  - **Absorption:** Predicted Caco-2 permeability and human intestinal absorption.
  - **Metabolism:** Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP) enzymes.
  - **Toxicity:** Predictions for endpoints like Ames mutagenicity.

## Part 4: Data Summary and Validation

A critical component of any computational protocol is validation against known experimental data. As specific experimental values for **3-Methyl-4-propyloctane** are scarce, we compare our computed values against both known data for C<sub>12</sub>H<sub>26</sub> isomers and QSPR-predicted values.



Property	MD Simulation Result	QSPR Prediction	Experimental (n-Dodecane)	Citation for Experimental Value
Molecular Weight ( g/mol )	170.33	170.33	170.34	[2]
Density (g/cm <sup>3</sup> at 298K)	User Calculated	~0.76	0.75	[4]
Boiling Point (°C)	N/A	~197-210	216.3	[4]
Heat of Vaporization (kJ/mol)	User Calculated	N/A	61.6	N/A
LogP (Octanol-Water)	N/A	6.1 - 6.3	~6.1	[2][25]
Ames Mutagenicity	N/A	Low Probability	Non-mutagenic	N/A

Note: Boiling point is difficult to calculate directly from standard MD simulations. QSPR provides a more direct estimation. The experimental values for the linear isomer, n-dodecane, are provided for reference.

## Conclusion and Best Practices

This guide provides robust, scientifically-grounded protocols for predicting the properties of **3-Methyl-4-propyloctane**.

- For Physicochemical Properties: MD simulations with the OPLS-AA force field offer a high-fidelity approach to determining bulk properties like density and heat of vaporization.
- For Rapid Screening and Pharmacological Properties: QSPR models, particularly those available on validated platforms, are indispensable for quickly assessing a wide range of characteristics, including ADMET profiles.

- Trustworthiness through Validation: Always compare computational results with available experimental data for the target molecule or its closest structural isomers to build confidence in the model's predictions.

By combining these methods, researchers can generate a comprehensive profile of **3-Methyl-4-propyloctane**, accelerating research and development while minimizing experimental overhead.

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